molecular formula C14H21NO2 B5976101 4-[2-(4-ethylphenoxy)ethyl]morpholine

4-[2-(4-ethylphenoxy)ethyl]morpholine

Cat. No. B5976101
M. Wt: 235.32 g/mol
InChI Key: DHJNLSFLNAWZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-ethylphenoxy)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in scientific research for its potential applications as a drug candidate.

Mechanism of Action

The mechanism of action of 4-[2-(4-ethylphenoxy)ethyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. It has also been shown to bind to the serotonin transporter, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
4-[2-(4-ethylphenoxy)ethyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP in cells, which are important signaling molecules. It has also been shown to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(4-ethylphenoxy)ethyl]morpholine in lab experiments is its potential as a drug candidate. It has been shown to have a variety of pharmacological properties that make it a promising candidate for drug discovery. However, one of the limitations of using 4-[2-(4-ethylphenoxy)ethyl]morpholine in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for research on 4-[2-(4-ethylphenoxy)ethyl]morpholine. One direction is the development of new derivatives of the compound that have improved pharmacological properties. Another direction is the study of the compound's potential as a treatment for various diseases, such as cancer and depression. Additionally, more research is needed to understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-[2-(4-ethylphenoxy)ethyl]morpholine involves the reaction of morpholine with 4-ethylphenol and ethylene oxide. The reaction is carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide. The product is then purified by distillation or recrystallization.

Scientific Research Applications

4-[2-(4-ethylphenoxy)ethyl]morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to have antitumor, antifungal, and antiviral properties. It has also been studied for its potential use as an antidepressant and anxiolytic drug.

properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-13-3-5-14(6-4-13)17-12-9-15-7-10-16-11-8-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJNLSFLNAWZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5468550

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